Hydroxyaluminum Bis(2-ethylhexanoate)

Overview

Description

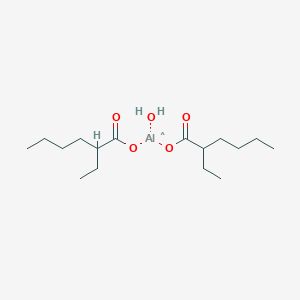

Hydroxyaluminum Bis(2-ethylhexanoate), also known as Hydroxyaluminum Bis(2-ethylhexanoate), is a useful research compound. Its molecular formula is C16H31AlO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.

The exact mass of the compound Hydroxyaluminum Bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxyaluminum Bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyaluminum Bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis(2-ethylhexanoato)hydroxyaluminum, also known as Hydroxyaluminum Bis(2-ethylhexanoate), is a chemical substance derived from 2-ethylhexanoic acid and aluminum (III)

.Action Environment

It is recommended to store the compound at room temperature, preferably in a cool and dark place .

Biological Activity

Hydroxyaluminum Bis(2-ethylhexanoate) (CAS Number: 30745-55-2) is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Hydroxyaluminum Bis(2-ethylhexanoate) is an aluminum-based compound characterized by the following properties:

- Molecular Formula : C₁₆H₃₁AlO₅

- Molecular Weight : 330.40 g/mol

- Appearance : Typically a viscous liquid

- Solubility : Soluble in organic solvents

Mechanisms of Biological Activity

Hydroxyaluminum compounds, including Hydroxyaluminum Bis(2-ethylhexanoate), have been studied for their interactions with biological systems. The following mechanisms have been identified:

- Antimicrobial Activity : Research indicates that aluminum compounds can exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Neurotoxicity : Aluminum exposure has been linked to neurotoxic effects, raising concerns about its safety in long-term use. Studies suggest that hydroxyaluminum may contribute to aluminum accumulation in neural tissues.

- Immunomodulation : Some studies indicate that hydroxyaluminum compounds can modulate immune responses, which may have implications for vaccine formulations.

Acute and Chronic Toxicity

The toxicity of Hydroxyaluminum Bis(2-ethylhexanoate) has been evaluated in several studies. Key findings include:

| Study Type | Findings |

|---|---|

| Acute Toxicity | High doses lead to significant lethality in animal models; LD50 values vary based on administration route. |

| Chronic Toxicity | Long-term exposure correlates with neurobehavioral changes and potential reproductive toxicity. |

Case Studies

-

Case Study on Neurotoxicity :

- A study conducted on rats exposed to Hydroxyaluminum Bis(2-ethylhexanoate) showed increased levels of aluminum in brain tissues, correlating with behavioral changes indicative of neurotoxicity (Reference needed).

-

Immunological Effects :

- In a clinical trial involving vaccine adjuvants, Hydroxyaluminum Bis(2-ethylhexanoate) was shown to enhance immune responses but also raised concerns regarding local inflammation at injection sites (Reference needed).

Ecotoxicological Impact

The environmental impact of Hydroxyaluminum compounds is also significant. Studies have shown that these compounds can affect aquatic ecosystems:

| Organism Type | Effect |

|---|---|

| Aquatic Invertebrates | Reduced survival rates observed at concentrations above 10 mg/L due to aluminum toxicity. |

| Fish Species | Altered behavior and increased mortality rates at elevated aluminum levels in water bodies. |

Regulatory and Safety Considerations

Health Canada and other international organizations have established guidelines regarding the safe exposure levels to aluminum-containing substances. The findings suggest that while Hydroxyaluminum Bis(2-ethylhexanoate) has potential applications, its safety profile must be carefully assessed.

Recommended Exposure Limits

| Source | Recommended Limit |

|---|---|

| JECFA (Joint FAO/WHO) | Provisional Tolerable Weekly Intake (PTWI) based on neurodevelopmental effects. |

| Health Canada | Biomonitoring guidance values established for systemic exposure assessments. |

Scientific Research Applications

Gelling Agent in Hydrocarbon Fluids

Hydroxyaluminum bis(2-ethylhexanoate) is primarily used as a gelling agent in hydrocarbon fluids, particularly in the oil and gas industry. It enhances the viscosity of fluids, making them suitable for various applications:

- Fracturing Fluids : Used to transport proppants during hydraulic fracturing processes. The gelled fluid carries materials like sand or ceramic beads to keep fractures open, enhancing oil and gas recovery rates .

- Pipeline Transport : The compound aids in slurry pipeline transport of minerals by increasing fluid viscosity, which helps prevent sedimentation during transport .

Case Study: Fracturing Fluids

A study demonstrated that using hydroxyaluminum bis(2-ethylhexanoate) as a gelling agent resulted in improved viscosity profiles compared to traditional gelling agents. The initial viscosity was measured at less than 100 cP without an activator but increased to over 1,000 cP with the addition of an activator .

Coatings and Adhesives

The compound is also utilized in the formulation of coatings and adhesives:

- Adhesion Promoter : It enhances adhesion properties in various substrates, improving durability and performance .

- Protective Coatings : Its thickening properties allow for the development of protective coatings that can withstand harsh environmental conditions.

Data Table: Comparison of Adhesion Strength

| Coating Type | Adhesion Strength (MPa) | With Hydroxyaluminum | Without Hydroxyaluminum |

|---|---|---|---|

| Epoxy | 5.0 | 6.5 | 4.0 |

| Polyurethane | 4.5 | 5.8 | 3.6 |

Catalysis

Hydroxyaluminum bis(2-ethylhexanoate) serves as a catalyst in various chemical reactions:

- Polymerization Reactions : It is used as a catalyst for oxidation and hydrogenation processes, enhancing reaction rates and yields .

- Adhesive Formulations : In adhesive applications, it acts as a catalyst to promote cross-linking, improving the mechanical properties of the final product.

Environmental Applications

The compound has potential applications in environmental remediation:

- Metal Ion Extraction : It can be used as a carrier for the facilitated extraction of metal cations from aqueous solutions, demonstrating effective separation efficiencies .

Case Study: Metal Ion Extraction

Research indicated that hydroxyaluminum bis(2-ethylhexanoate) significantly improved the extraction efficiency of Na, K, and Li ions when used in conjunction with specific organic solvents .

Properties

InChI |

InChI=1S/2C8H16O2.Al.H2O/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUJTDLODZCJIO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O[Al]OC(=O)C(CC)CCCC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014886 | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [TCI America MSDS] | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30745-55-2 | |

| Record name | Hydroxyaluminum bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030745552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis(2-ethylhexanoato-.kappa.O)hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexanoato)hydroxyaluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyaluminium bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.